2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid
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Description
Molecular Structure Analysis
The molecular formula of the compound is C11H11Cl2NO5S . The structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The compound has a molecular weight of 340.180 and a density of 1.6±0.1 g/cm3 . Its boiling point is 689.7±55.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Properties
Cyclization and Derivative Formation : Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate has been shown to cyclize in the presence of bases, forming 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Bioactive Metalated Ionic Liquids : Research has shown that substituting the H-proton in compounds with a biogenic metal can significantly alter their biological properties. The reaction of (2-hydroxyethyl)amine with metal salts of hydrochloric, acetic, and aryl(indolyl)-oxy(sulfanyl)(sulfonyl)acetic acid yields metalated (2-hydroxyethyl)ammonium ionic liquids (Adamovich, Mirskov, Mirskova, & Voronkov, 2012).
Applications in Organic Chemistry
Synthesis of Sulfonamides : The synthesis of amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride has been explored. This includes the reaction of sulfonyl chloride with amino acid methyl esters, leading to corresponding amino acid sulfonamide derivatives of isocoumarin (Riabchenko et al., 2020).
Creation of Polyfunctional Organic Reagents : The design and synthesis of novel polyfunctional organic reagents, such as 2,2'-sulfonylbis[3-(carboxymethylamino)-(E,E)-N-(2-oxoethyl)propenamide], are reported for applications in biomacromolecular cross-linking, particularly for hemoglobin subunits (Bertha, Hosmane, Zhang, & Hosmane, 1994).
Analytical and Detection Methods
- Chemical Marker for ALS-Inhibitor Herbicides : A chemical profiling technique using 2-aminobutyric acid has been developed for sub-lethal acetolactate synthase (ALS)-inhibitor herbicides, such as sulfonylureas, demonstrating that the method is an excellent, selective chemical marker technique for ALS-inhibitor herbicides in real-world plant matrices (Loper, Cobb, & Anderson, 2002).
properties
IUPAC Name |
2-[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl]sulfonylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO5S/c12-8-2-1-7(9(13)3-8)4-14-10(15)5-20(18,19)6-11(16)17/h1-3H,4-6H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEVYDGVNHEZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)CS(=O)(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid |
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